N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Description
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide (CAS: 588730-01-2 ) is a heterocyclic compound featuring a benzamide moiety linked to a brominated thiazolo[5,4-b]pyridine scaffold. This structure combines a thiazole ring fused with a pyridine core, substituted with a bromine atom at the 6-position, and a benzamide group at the 2-position. Its molecular formula is C₁₉H₁₂BrN₃OS, with an average mass of 410.29 Da . The compound’s unique electronic and steric properties, conferred by the bromine atom and fused heterocyclic system, make it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTYDBWSMIMCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451478 | |
| Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588730-01-2 | |
| Record name | N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of a thiazolopyridine intermediate bearing a bromine substituent at the 6-position.
- Introduction of the benzamide group at the 2-position of the thiazolopyridine ring.
- Use of nucleophilic substitution or cyclization reactions to build the heterocyclic system.
Detailed Preparation Method from N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide
A widely reported method involves the cyclization of a carbamothioylbenzamide precursor with sodium ethoxide in 1-methyl-2-pyrrolidinone (NMP) as solvent:
| Step | Reagents & Conditions | Description | Yield & Characterization |
|---|---|---|---|
| 1 | N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide (1.5 g, 4.0 mmol), sodium ethoxide (0.54 g, 8.0 mmol), NMP (10 mL) | Heated at 120 °C for 8 hours | Formation of thiazolopyridine ring by intramolecular cyclization |
| 2 | Cooling to room temperature, pouring into water | Precipitation of product | Solid collected by filtration |
| 3 | Washing with water and diethyl ether, drying | Purification steps | Yield: 76% |
- 1H NMR (400 MHz, DMSO-d6): Signals at 13.2 (br s, 1H, NH), 8.16-8.10 (m, 3H), 7.72 (d, 1H), 7.70 (t, 1H), 7.59 (t, 2H)
- MS (EI): m/z 336 (MH+) consistent with molecular formula C13H8BrN3OS
This method is referenced in patent WO2010/135524 and chemical synthesis databases, underscoring its reproducibility and efficiency.
Stepwise Synthesis via Thiazolopyridine Intermediate Formation
Step A: Formation of 6-bromothiazolopyridine core
- Starting from 6-bromopyridin-3-amine, the reaction with potassium thiocyanate in acetic acid at low temperature (-5 to -15 °C) is performed.
- Bromine in acetic acid is added dropwise to facilitate cyclization, forming the thiazolopyridine ring.
- The mixture is warmed to room temperature and stirred for 12 hours.
- The precipitate is filtered and purified by recrystallization in cold solvents.
Step B: Benzamide formation
- The thiazolopyridine intermediate is then reacted with benzoyl chloride or related benzoyl derivatives under controlled conditions (e.g., in DMA or DCM solvents, with bases such as 2,6-lutidine).
- This step introduces the benzamide group at the 2-position of the thiazolopyridine ring.
This multi-step approach allows structural modifications at both the thiazolopyridine and benzamide moieties, enabling synthesis of various analogs.
Comparative Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization of carbamothioylbenzamide | N-(6-bromo-2-chloropyridin-3-ylcarbamothioyl)benzamide | Sodium ethoxide, NMP | 120 °C, 8 h | 76% | Direct cyclization, efficient |
| Thiocyanate-mediated cyclization | 6-bromopyridin-3-amine | KSCN, Br2, AcOH | -15 °C to RT, 12 h | Not specified | Allows intermediate isolation, flexible |
| Benzoyl chloride amidation | Thiazolopyridine intermediate | Benzoyl chloride, base (2,6-lutidine) | RT to 50 °C, 12 h | Variable | Final step for benzamide formation |
Research Findings and Notes
- The cyclization reaction using sodium ethoxide in NMP is a robust and high-yielding method, producing the target compound with good purity and reproducibility.
- The use of bromine and potassium thiocyanate for forming the thiazolopyridine core is a classical approach, allowing for the introduction of bromine at the 6-position before benzamide formation.
- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and product purity.
- Purification typically involves filtration, washing with water and organic solvents, and recrystallization to achieve high purity.
- Characterization by NMR and mass spectrometry confirms the structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products
Scientific Research Applications
Anticancer Properties
Research indicates that N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide exhibits potent inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. In a study, derivatives of thiazolo[5,4-b]pyridine were synthesized and evaluated for their PI3K inhibitory activity. The compound demonstrated an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as a therapeutic agent for cancer treatment .
Cytotoxicity Against Cancer Cell Lines
The compound has been tested against various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results showed that certain derivatives exhibited selective cytotoxicity with IC50 values significantly lower than those of established chemotherapeutic agents like sorafenib . For instance, one derivative displayed an IC50 of 1.4 µM against MDA-MB-231 cells, suggesting enhanced efficacy compared to traditional treatments .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include bromination of thiazole derivatives followed by coupling reactions with benzamide derivatives using coupling reagents like HBTU in DMF. The final product can be purified through crystallization or chromatography techniques .
Structure-Activity Relationships
Understanding the SAR is critical for optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives. Modifications at various positions on the thiazole and pyridine rings can significantly affect their binding affinity to PI3K isoforms and overall cytotoxicity. For example, the introduction of different substituents on the benzamide moiety has been shown to enhance selectivity and potency against specific cancer cell lines .
Cancer Treatment
Given its potent PI3K inhibition and selective cytotoxicity against cancer cell lines, this compound is being investigated as a candidate for targeted cancer therapies. Its ability to selectively inhibit cancer cell growth while sparing normal cells positions it as a promising lead compound in drug development pipelines aimed at treating various malignancies.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies suggest that compounds within this class may exhibit antimicrobial activities and could be explored for use in treating infections caused by resistant bacterial strains . The structural features that confer PI3K inhibition may also play roles in other biological pathways relevant to infectious diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced proliferation of cancer cells and decreased inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substitution patterns on the benzamide ring, the thiazolo-pyridine core, or the attached phenyl group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology due to its interaction with key signaling pathways. Its structure combines a thiazole ring and a pyridine ring, both recognized for their biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, cellular effects, and relevant research findings.
- Molecular Formula : C13H8BrN3OS
- Molecular Weight : 334.19 g/mol
- CAS Number : 588730-01-2
This compound primarily targets Phosphoinositide 3-Kinase (PI3K) , an important enzyme in various cellular processes including growth, proliferation, and survival. The compound inhibits the enzymatic activity of PI3K, leading to the modulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical Pathways Affected
The inhibition of PI3K results in:
- Decreased cell proliferation.
- Induction of apoptosis in cancer cells.
- Altered gene expression profiles related to survival and growth.
Cellular Effects
Research indicates that this compound exhibits significant effects on various cell types:
- Cancer Cell Lines : Demonstrated potent cytotoxic effects against multiple cancer types by disrupting the PI3K/AKT/mTOR pathway.
- Non-Cancerous Cells : Limited toxicity observed at therapeutic concentrations suggests a favorable selectivity profile.
Research Findings
Several studies have explored the biological activity of this compound:
-
Inhibition Studies :
- In vitro assays revealed that the compound has nanomolar IC50 values for PI3Kα (approximately 3.6 nM), indicating strong inhibitory potency .
- Comparative studies with similar compounds showed that its unique brominated thiazolo[5,4-b]pyridine scaffold contributes to its enhanced activity against PI3K compared to non-brominated analogs .
- Cellular Assays :
Case Studies
A notable case study involved the application of this compound in a mouse model of leukemia. The compound was administered to evaluate its efficacy in reducing tumor burden and prolonging survival. Results indicated a significant decrease in tumor size and improved overall survival rates compared to control groups .
Comparison with Similar Compounds
The following table summarizes the biological activities of this compound relative to other thiazolo[5,4-b]pyridine derivatives:
| Compound | Target | IC50 (nM) | Activity Description |
|---|---|---|---|
| This compound | PI3Kα | 3.6 | Potent inhibitor; induces apoptosis |
| Thiazolo[5,4-b]pyridine derivative A | PI3Kα | 50 | Moderate activity; less selective |
| Benzamide derivative B | JAK2 | 20 | Effective against specific leukemias |
Q & A
Q. What synthetic routes are most effective for preparing N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide, and how can intermediates be characterized?
The synthesis typically involves bromination of a thiazolo[5,4-b]pyridine precursor followed by coupling with benzamide derivatives. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) is effective for introducing aryl/heteroaryl groups . Key intermediates, such as 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, are characterized using , , FT-IR, and LC-MS to confirm regioselectivity and purity . Challenges in bromination efficiency (e.g., competing side reactions) can be mitigated using controlled stoichiometry of brominating agents like N-bromosuccinimide (NBS) .
Q. What spectroscopic and chromatographic methods are critical for validating the compound’s structural integrity?
- : Assign peaks for aromatic protons (6.5–8.5 ppm), bromothiazole protons (~8.0 ppm), and benzamide NH (~10 ppm). Splitting patterns confirm substitution patterns .
- LC-MS: Monitors molecular ion peaks (e.g., [M+H]) and fragments to verify molecular weight and detect impurities. For example, a fragment at m/z 181 may indicate cleavage of the benzamide group .
- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological targets (e.g., sirtuin vs. lipoxygenase inhibition)?
- Orthogonal Assays: Use in vitro enzyme inhibition assays (e.g., fluorometric sirtuin assays and lipoxygenase activity kits ) to compare IC values under identical conditions.
- SAR Studies: Modify substituents (e.g., replacing bromine with methoxy) to test target specificity. For instance, 3-methoxy analogs in showed sirtuin modulation, while thiadiazol-2-ylbenzamide derivatives in targeted lipoxygenase .
- Computational Docking: Employ Glide docking (Schrödinger Suite) to predict binding poses with sirtuin (PDB: 4IG9) or 15-LOX (PDB: 1LOX). Validate with mutagenesis studies .
Q. What strategies optimize reaction yields during scale-up, and how are byproducts managed?
- Continuous Flow Reactors: Improve heat/mass transfer for bromination and coupling steps, reducing side products like dehalogenated derivatives .
- Byproduct Analysis: LC-MS and identify common byproducts (e.g., N-(pyridin-2-yl)benzamide from oxidative cleavage of imidazo rings under photoredox conditions ). Adjust reaction parameters (e.g., light intensity, solvent polarity) to suppress undesired pathways.
Q. How does the bromothiazole moiety influence the compound’s stability and pharmacokinetics?
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring reveal hydrolysis susceptibility at the benzamide bond. PEG-based formulations improve aqueous stability .
- Metabolic Profiling: Incubate with liver microsomes to identify metabolites. The bromine atom may slow CYP450-mediated oxidation, extending half-life compared to non-halogenated analogs .
Methodological Challenges and Solutions
Q. How can computational models predict binding affinity, and what experimental validation is required?
- Glide Docking: Rigorous pose sampling and OPLS-AA forcefield scoring prioritize high-affinity conformers. For example, dock the compound into the ATP-binding pocket of tyrosine kinase 2 (TYK2) to assess pseudokinase domain interactions .
- SPR Validation: Surface plasmon resonance (SPR) measures binding kinetics (k/k) to confirm computational predictions. A K < 100 nM supports target engagement .
Q. What strategies address low solubility in biological assays?
- Co-solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the benzamide nitrogen, improving aqueous solubility for in vivo studies .
Key Considerations for Researchers
- Interdisciplinary Collaboration: Combine synthetic chemistry, computational biology, and pharmacokinetic modeling to address complex structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
